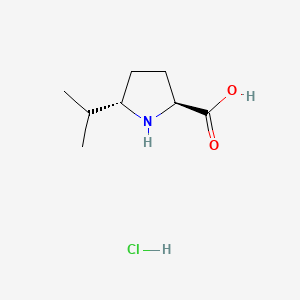
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride is a chiral compound that has garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with an isopropyl group under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride include:
- (2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
- (2S,5S)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
- (2R,5S)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.
Activité Biologique
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as isopropyl pyrrolidine carboxylic acid, is a chiral compound with significant biological relevance. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 1550728-70-5
Mechanisms of Biological Activity
The compound exhibits several biological activities attributed to its interaction with various biological pathways:
- Antiproliferative Activity : Studies have demonstrated that pyrrolidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown efficacy against breast, colon, and lung cancer cells by inducing apoptosis and modulating cell cycle regulators such as p53 and CDKN1A .
- Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
- Metabolic Regulation : The compound may influence lipid metabolism by interacting with proteins involved in lipid accumulation and storage in hepatocytes. This suggests potential applications in metabolic disorders such as obesity and fatty liver disease .
Pharmacokinetics
The pharmacokinetic profile of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride has been assessed through various studies:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (0.9862) |
| Blood-Brain Barrier Permeability | Moderate (0.5052) |
| Caco-2 Permeability | Moderate (0.6568) |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 3A4 Substrate | Moderate (0.5389) |
These parameters indicate good absorption potential but moderate ability to cross the blood-brain barrier, which is critical for CNS-targeted therapies .
Case Studies
- Cancer Therapy : A study evaluated the antiproliferative effects of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid on various cancer cell lines, revealing IC50 values that suggest significant cytotoxicity against specific types of cancer cells.
- Neuroprotection : In an experimental model of neurodegeneration, the administration of this compound resulted in reduced markers of oxidative stress and improved neuronal survival rates compared to control groups.
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
(2S,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-4-7(9-6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1 |
Clé InChI |
MSKZDAPFZZXHCK-LEUCUCNGSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H](N1)C(=O)O.Cl |
SMILES canonique |
CC(C)C1CCC(N1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















